molecular formula C20H21N5O2S B2728591 Benzo[d]thiazol-6-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 1904085-75-1

Benzo[d]thiazol-6-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

Cat. No. B2728591
CAS RN: 1904085-75-1
M. Wt: 395.48
InChI Key: WUWBFENHGZFZGF-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-6-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone” is a complex organic compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Benzo[d]thiazol derivatives have been extensively studied for their antimicrobial properties. For instance, the synthesis of new pyridine derivatives incorporating benzo[d]thiazolyl moieties has shown variable and modest activity against investigated strains of bacteria and fungi. These compounds, synthesized through the reaction of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, demonstrate the potential for benzo[d]thiazol derivatives in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).

Anticancer Activity

The structural modification of benzo[d]thiazol derivatives has also led to significant anticancer activities. A series of thiophene-containing 1,3-diarylpyrazole derivatives were synthesized, exhibiting high growth inhibitory effects on Raji and HL60 cancer cells. This indicates the therapeutic potential of benzo[d]thiazol-containing compounds in cancer treatment (Inceler, Yılmaz, & Baytas, 2013).

Antioxidant and Antimicrobial Activities

Further, new derivatives of benzo[d]imidazole and pyrazole, incorporating the benzo[d]thiazol moiety, have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies highlight the multifunctional nature of benzo[d]thiazol derivatives, offering a promising avenue for the development of new therapeutic agents with enhanced biological activities (Bassyouni et al., 2012).

Molecular Docking Studies

Molecular docking studies of benzo[d]thiazolopyridine compounds have demonstrated favorable interactions with estrogen and progesterone receptors, suggesting their potential role in the treatment of breast cancers. This approach underscores the utility of benzo[d]thiazol derivatives in targeted therapy, offering insights into their mechanism of action and interaction with biological targets (Shirani, Maleki, Asadi, & Dinari, 2021).

properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-19(14-4-5-16-18(11-14)28-13-21-16)23-7-9-24(10-8-23)20(27)17-12-15-3-1-2-6-25(15)22-17/h4-5,11-13H,1-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWBFENHGZFZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-6-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

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